2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-11-13-8(6-17-11)7-3-1-2-4-9(7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPCTAYLQTNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazole Ring Formation
The foundational step in synthesizing this compound involves constructing the 2-aminothiazole moiety. A method adapted from US Patent 4,391,979 (1983) utilizes thiourea and 4-chloroacetoacetyl chloride under aqueous conditions. The reaction proceeds via nucleophilic attack of thiourea on the α-haloketone, followed by cyclization to yield (2-aminothiazol-4-yl)-acetic acid hydrochloride. Key parameters include:
Phenoxyacetic Acid Side Chain Introduction
After isolating the thiazole core, the phenoxyacetic acid group is introduced through etherification . A 2010 study in European Journal of Medicinal Chemistry details coupling 2-aminothiazol-4-ylphenol derivatives with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis.
- Reaction Conditions :
- Base : Potassium carbonate (2.2 equiv).
- Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
- Hydrolysis : 6M HCl, reflux, 4 hours.
- Yield : 68% after purification.
Multi-Step Synthesis via Brominated Intermediates
Bromination of 1-(4-Hydroxyphenyl)ethanone
A route outlined by Mokale et al. (2010) begins with 1-(4-hydroxyphenyl)ethanone (1), which undergoes bromination at the α-position using bromine in acetic acid.
Thiazole Cyclization with Thiourea
The brominated intermediate (2) reacts with thiourea in ethanol under reflux to form 2-amino-4-(4-hydroxyphenyl)thiazole (3).
Alkylation with Ethyl Bromoacetate
The phenolic hydroxyl group of intermediate (3) is alkylated with ethyl bromoacetate to install the acetic acid side chain.
Ester Hydrolysis to Carboxylic Acid
Final hydrolysis of the ethyl ester using 6M HCl yields the target compound.
Alternative Route via Direct Coupling of Preformed Thiazoles
Synthesis of 2-Aminothiazol-4-ylphenol Derivatives
Patent WO2014132270A3 (2014) discloses a method where preformed 2-aminothiazole intermediates are coupled with halogenated phenoxyacetic acids. For example:
Acidic Workup and Polymorph Control
The patent emphasizes controlling polymorphism during final HCl salt formation:
- Crystallization Solvent : Isopropanol/water (4:1).
- Polymorph Stability : Form II exhibits superior hygroscopic stability.
Comparative Analysis of Methods
Reaction Optimization and Analytical Data
Solvent Effects on Cyclization
Ethanol vs. DMF comparisons reveal ethanol minimizes byproducts (e.g., thiazole oxidation) but requires longer reaction times.
Thermal Stability
Differential scanning calorimetry (DSC) of the final compound shows decomposition at 251°C, consistent with literature melting points.
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 7.8 (d, 2H, aromatic), 6.9 (d, 2H, aromatic), 4.6 (s, 2H, OCH₂CO), 2.1 (s, 2H, NH₂).
- IR : 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂).
Industrial-Scale Considerations
Cost-Efficiency
The multi-step synthesis remains preferred for large-scale production due to lower catalyst costs, despite longer duration.
Environmental Impact
Water-based cyclocondensation aligns with green chemistry principles, reducing organic waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
Comparison with Structural Analogs
Structural Analogs with Thiazole-Acetic Acid Backbones
Key Observations :
- Functional Group Impact: Methoxyimino (in ) improves β-lactamase stability in antibiotics, unlike the target compound’s phenoxy group. Trifluoromethyl (in ) increases lipophilicity, enhancing membrane permeability .
- Synthesis Pathways: The target compound may involve coupling 2-aminothiazole with phenoxyacetic acid, whereas analogs like 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide are synthesized via hydrazine substitution .
Physicochemical Properties
Biological Activity
2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid (CAS Number: 1082166-40-2) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of thiazole derivatives often involves interaction with various biological targets:
- Antimicrobial Activity : Thiazole compounds have been reported to exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth.
- Anticancer Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the Bcl-2 family proteins, which are crucial in regulating cell death.
Biological Activity Data
The following table summarizes various studies that highlight the biological activities of this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated potent activity against Mycobacterium tuberculosis, with an IC value significantly lower than many existing antibiotics, indicating its potential as a new therapeutic agent for tuberculosis treatment .
Case Study 2: Anticancer Potential
In another investigation focusing on cancer cell lines, the compound exhibited promising anticancer activity by inducing apoptosis through modulation of the Bcl-2 signaling pathway. The study reported an IC value comparable to established chemotherapeutic agents like doxorubicin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiazole precursors can be reacted with phenoxyacetic acid derivatives under alkaline conditions. Optimization includes varying reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents like chloroacetic acid. Alkaline media (e.g., NaOH) enhance nucleophilicity, while polar aprotic solvents (DMF, DMSO) improve solubility. Monitoring via TLC ensures reaction completion .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use IR spectroscopy to identify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for acetic acid, thiazole C=N stretching at ~1600 cm⁻¹). ¹H/¹³C NMR verifies aromatic protons (δ 6.5–8.0 ppm) and acetic acid moiety integration ratios .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies purity (>95%). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. How can salt formation improve the compound’s physicochemical properties for pharmacological testing?
- Methodological Answer : Salt formation with sodium, potassium, or organic bases (e.g., morpholine) enhances aqueous solubility. React the carboxylic acid group with equimolar NaOH/KOH in ethanol, followed by recrystallization. Characterize salts via melting point analysis and XRD to confirm crystallinity. Improved solubility facilitates in vitro assays (e.g., bioavailability studies) .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (DFT, Hartree-Fock) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock, Schrödinger) screens derivatives for binding affinity to biological targets (e.g., enzymes). Reaction path search algorithms (AFIR, GRRM) identify energetically favorable synthetic routes. Integrate computational data with high-throughput experimentation to prioritize derivatives .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
- Data Harmonization : Apply meta-analysis to compare IC₅₀ values across studies, adjusting for variables like purity (>98% by HPLC) and salt forms.
- Mechanistic Studies : Use SAR (structure-activity relationship) models to isolate critical functional groups (e.g., thiazole amino group) responsible for activity .
Q. How can reaction optimization address low yields in multi-step syntheses of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., Pd/C for coupling reactions), solvent polarity, and temperature gradients. For example, microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20%. Use GC-MS or inline IR to monitor intermediates and minimize side reactions .
Data Analysis and Experimental Design
Q. What advanced spectroscopic methods are suitable for characterizing degradation products?
- Methodological Answer : LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the acetic acid moiety). High-resolution mass spectrometry (HRMS) confirms molecular formulas. Solid-state NMR detects polymorphic changes during stability testing (25°C/60% RH for 6 months) .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Publish detailed reaction logs (e.g., Open Science Framework) with raw data (TLC images, NMR spectra). Collaborative round-robin testing across labs identifies protocol-sensitive steps (e.g., inert atmosphere requirements). Use statistical tools (RSD <5% for yields) to quantify reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
